molecular formula C6H10N4 B15247076 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine

5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B15247076
M. Wt: 138.17 g/mol
InChI Key: WCKUGCHFEKZKEB-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of azides with alkynes, followed by subsequent transformations to form the triazolopyridine core . The reaction conditions typically include the use of solvents such as dichloromethane (DCM) and catalysts like copper(I) iodide (CuI) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions, with optimization of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine include other triazolopyridines such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. The presence of the methyl group at the 5-position can influence its interaction with molecular targets, potentially enhancing its therapeutic efficacy compared to other similar compounds .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-methyl-2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C6H10N4/c1-10-3-2-5-6(4-10)8-9-7-5/h2-4H2,1H3,(H,7,8,9)

InChI Key

WCKUGCHFEKZKEB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NNN=C2C1

Origin of Product

United States

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